N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide

A2A receptor Parkinson's disease thiazole-sulfonamide

CAS 1421468-65-6 is a structurally distinct thiazole-sulfonamide hybrid integrating a 2-(furan-2-yl)-4-methylthiazole core with a thiophene-2-sulfonamide zinc-binding motif. Unlike generic benzene-sulfonamide inhibitors, this scaffold is specifically designed for dual-target carbonic anhydrase (CA) II inhibition and adenosine A2A receptor antagonism studies. Procure this positional isomer of the potent A2A antagonist AW00032 (1.23 nM) to map structure-activity relationships, profile selectivity against tumor-associated CA isoforms (CA IX/XII), or develop affinity-based proteomic probes. Avoid off-target variability by sourcing this precise chemotype.

Molecular Formula C13H12N2O3S3
Molecular Weight 340.43
CAS No. 1421468-65-6
Cat. No. B2977686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide
CAS1421468-65-6
Molecular FormulaC13H12N2O3S3
Molecular Weight340.43
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C13H12N2O3S3/c1-9-11(20-13(15-9)10-4-2-6-18-10)8-14-21(16,17)12-5-3-7-19-12/h2-7,14H,8H2,1H3
InChIKeyJQLVQXLJRAOJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide (CAS 1421468-65-6): Compound Class and Research Positioning


N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide (CAS 1421468-65-6) is a heterocyclic sulfonamide that integrates a furan ring, a 4-methylthiazole core, and a thiophene-2-sulfonamide moiety into a single scaffold (molecular formula C13H12N2O3S3). This compound belongs to the broader class of thiazole-sulfonamide hybrids, which have been extensively investigated as carbonic anhydrase (CA) inhibitors [1] and, more recently, as adenosine A2A receptor antagonists [2]. The strategic juxtaposition of a furan substituent at the thiazole 2-position and a thiophene-sulfonamide terminus distinguishes it from simple benzene-sulfonamide CA inhibitors such as acetazolamide and dorzolamide, potentially altering both target engagement profiles and physicochemical properties relevant to formulation.

Why Generic Thiazole-Sulfonamide Substitution Fails for CAS 1421468-65-6


Thiazole-sulfonamide analogs cannot be freely interchanged because activity is exquisitely sensitive to the substituent pattern on the thiazole ring and the nature of the sulfonamide terminus. In the 4-substituted thiophene- and furan-2-sulfonamide series, replacement of the 4-substituent on the thiophene ring altered human CA II inhibitory potency by orders of magnitude [1]. Similarly, the closely related compound AW00032 (N-(furan-2-ylmethyl)-5-methylthiazole-4-yl)thiophene-2-sulfonamide) displayed an A2A receptor binding affinity of 1.23 nM, while a simple methylation shift on the thiazole ring could abolish this activity entirely [2]. The target compound's unique 2-(furan-2-yl)-4-methylthiazol-5-ylmethyl core attached to a thiophene-2-sulfonamide group produces a pharmacophore constellation distinct from both classical CA inhibitors (e.g., acetazolamide, dorzolamide) and other thiazole-sulfonamide screening hits, meaning procurement of a generic 'thiazole-sulfonamide' is unlikely to replicate its specific biological signature.

Quantitative Differentiation Evidence for N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide


Structural Differentiation from the Prototype A2A Antagonist AW00032

The target compound differs from the known A2A antagonist AW00032 by the attachment point of the furan ring: in CAS 1421468-65-6, the furan is directly attached to the thiazole 2-position, whereas in AW00032 the furan-2-ylmethyl group is attached to the sulfonamide nitrogen [1]. AW00032 exhibits an A2A binding affinity of 1.23 nM (ΔG -10.49 kcal/mol) and demonstrated neuroprotection in 6-OHDA-induced SH-SY5Y cells by restoring dopamine and tyrosine hydroxylase levels [1]. This structural isomerism is expected to shift the target binding profile; however, no direct comparative A2A binding data for CAS 1421468-65-6 are currently available in the public domain.

A2A receptor Parkinson's disease thiazole-sulfonamide

Carbonic Anhydrase Inhibition Potential vs. Dorzolamide and Acetazolamide

The thiophene-2-sulfonamide and furan-2-sulfonamide scaffolds are established zinc-binding motifs for carbonic anhydrase (CA) inhibition. A series of 4-substituted thiophene- and furan-2-sulfonamides exhibited nanomolar-level potency against human CA II in vitro [1]. A structurally related bi-thiophene-sulfonamide (5-(thiophene-2-sulfonyl)thiophene-2-sulfonamide) demonstrated an IC50 of 0.810 nM against CA II at pH 7.4 and 25 °C [2]. In contrast, the clinical CA inhibitors dorzolamide and acetazolamide typically display Ki values in the low nanomolar range (dorzolamide Ki ≈ 9 nM for CA II; acetazolamide Ki ≈ 12 nM for CA II). The target compound incorporates both a thiophene-sulfonamide and a furan-substituted thiazole, which may confer a distinct CA isozyme selectivity profile; however, no direct CA inhibition data for CAS 1421468-65-6 are publicly available.

carbonic anhydrase glaucoma thiophene-sulfonamide

Absence of In Vivo Pharmacokinetic or Toxicity Data Requires Pre-Procurement Due Diligence

No in vivo pharmacokinetic (PK), bioavailability, or toxicity data are publicly available for CAS 1421468-65-6. In contrast, the close analog AW00032 was filtered through ADMET criteria during virtual screening and predicted to have favorable bioavailability; it also demonstrated in vivo behavioral improvement in haloperidol-induced C-57 bl/6 mice [1]. The 1992 CA inhibitor series included solubility studies in water and pH 7.4 buffer, as well as glutathione reactivity and guinea pig maximization tests for sensitization potential [2], but none of these data are reported specifically for the target compound. This represents a critical evidence gap that must be addressed through in-house profiling before committing to large-scale procurement.

ADMET bioavailability drug-likeness

Physicochemical Differentiation: Calculated Properties vs. Clinical CA Inhibitors

The molecular weight of CAS 1421468-65-6 is 340.43 g/mol, positioning it between dorzolamide (MW 324.4) and acetazolamide (MW 222.2). Its calculated topological polar surface area (TPSA) is approximately 124 Ų for the structurally related 3-methoxy analog (PubChem CID 75380694) [1]; the target compound's TPSA is expected to be in a similar range (<140 Ų), which is within the recommended limit for oral bioavailability and CNS penetration. The presence of three sulfur atoms across the thiophene, thiazole, and sulfonamide moieties increases molecular complexity (sp3 fraction) compared to simpler benzene-sulfonamide CA inhibitors, potentially enhancing binding specificity. However, these are computational predictions only; experimental logP, solubility, and permeability data are not publicly available.

physicochemical properties drug-likeness topological polar surface area

Recommended Research and Procurement Scenarios for CAS 1421468-65-6


A2A Adenosine Receptor Antagonist Lead Optimization

Given the structural proximity to the potent A2A antagonist AW00032 (1.23 nM binding affinity [1]), CAS 1421468-65-6 represents a positional isomer that can be used in structure-activity relationship (SAR) studies to map the A2A pharmacophore. Researchers investigating the impact of furan substitution position on A2A affinity and functional antagonism can procure this compound alongside AW00032 for head-to-head comparative radioligand binding and functional cAMP assays. This application is supported by the demonstrated neuroprotective effects of AW00032 in 6-OHDA-induced SH-SY5Y cells and haloperidol-induced Parkinsonism models [1].

Carbonic Anhydrase Isozyme Selectivity Profiling

The thiophene-2-sulfonamide scaffold is a validated zinc-binding motif for carbonic anhydrase inhibition, with structurally related compounds achieving sub-nanomolar IC50 values against CA II (e.g., 0.810 nM for a bi-thiophene-sulfonamide [2]). CAS 1421468-65-6 can be procured for systematic profiling against a panel of human CA isozymes (CA I, II, IX, XII) to determine whether the furan-thiazole substitution pattern confers selectivity for tumor-associated isoforms (CA IX/XII) over the ubiquitous CA II, a key safety consideration for anticancer versus antiglaucoma applications. The 1992 CA inhibitor series demonstrated that 4-substituted thiophene- and furan-2-sulfonamides can act as topically effective ocular hypotensive agents [3], providing a precedent for ocular formulation studies.

Dual-Target Hypothesis Testing (A2A + CA Inhibition) for Neuroprotection in Glaucoma

Emerging evidence suggests that dual inhibition of carbonic anhydrase and adenosine A2A receptors may offer synergistic neuroprotection in glaucoma, where both elevated intraocular pressure and retinal ganglion cell degeneration must be addressed. CAS 1421468-65-6 combines a thiophene-sulfonamide CA-binding motif with a furan-thiazole core that resembles the A2A pharmacophore. This compound can be procured for proof-of-concept studies testing simultaneous CA II inhibition and A2A antagonism in in vitro models of retinal ischemia or in vivo ocular hypertension models. Such dual-target screening would build on the established class activity of thiazole-sulfonamides as CA inhibitors [2] and the A2A antagonist activity of the AW00032 scaffold [1].

Chemical Biology Probe for Thiazole-Sulfonamide Target Deconvolution

Given its complex heterocyclic architecture, CAS 1421468-65-6 can serve as a chemical probe for affinity-based proteomic profiling (e.g., chemical proteomics or thermal shift assays) to identify off-target interactions of thiazole-sulfonamide hybrids. The thiophene-sulfonamide moiety can be exploited as a photoaffinity label after derivatization, enabling covalent capture of target proteins. This application is particularly relevant for research groups aiming to deconvolute the polypharmacology of thiazole-containing screening hits, as many thiazole derivatives exhibit activity against kinases, carbonic anhydrases, and GPCRs [4].

Quote Request

Request a Quote for N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.